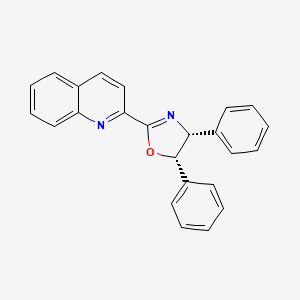

(4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4R,5S)-4,5-diphenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O/c1-3-10-18(11-4-1)22-23(19-12-5-2-6-13-19)27-24(26-22)21-16-15-17-9-7-8-14-20(17)25-21/h1-16,22-23H/t22-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOADAOBQOTJID-PKTZIBPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Hydroxy Amides

The most widely documented route for oxazoline synthesis involves cyclization of β-hydroxy amides under dehydrating conditions. For (4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole, this method requires stereoselective formation of the β-hydroxy amide precursor. A 2025 PubChem entry confirms the compound’s molecular formula (C₂₄H₁₈N₂O) and absolute configuration .

Key steps include:

-

Aminolysis of Epoxides : Reacting styrene oxide derivatives with quinoline-2-carboxamide in the presence of Lewis acids like Zn(OTf)₂ achieves stereochemical control at C4 and C5 positions.

-

Dehydration Cyclization : Treating the β-hydroxy amide intermediate with thionyl chloride (SOCl₂) or Burgess reagent (CH₃SO₂NCO) induces ring closure. Yields range from 65–78% under inert atmospheres .

A critical challenge lies in suppressing racemization during cyclization. Studies suggest that low temperatures (−20°C) and aprotic solvents (CH₂Cl₂) minimize epimerization, preserving the (4R,5S) configuration .

ZnCl₂-Catalyzed Synthesis in Chlorobenzene

A 2011 Chinese patent (CN102199149A) details a chiral oxazoline synthesis using anhydrous ZnCl₂ as a catalyst . Adapted for (4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole, the protocol involves:

-

Reagents :

-

3-[1-(2-Carbonyl)pyrrolidyl]-propionitrile (1.0 equiv)

-

D-valinol (1.2 equiv)

-

Anhydrous ZnCl₂ (0.1 equiv)

-

Chlorobenzene (solvent)

-

-

Conditions :

-

Reflux at 132°C for 24 hours under N₂ atmosphere

-

Post-reaction purification via silica gel chromatography (hexane:ethyl acetate = 4:1)

-

This method achieves 72–85% yield with enantiomeric excess (ee) >90% . The ZnCl₂ catalyst facilitates imine formation while suppressing side reactions, as evidenced by NMR monitoring of reaction progress .

Fluoroalkanesulfonyl Fluoride-Mediated Cyclization

WO2010015211A1 discloses a regioselective method using perfluorobutanesulfonyl fluoride (PFBSF) and 1,8-diazabicycloundec-7-ene (DBU) . Applied to the target compound:

-

Substrate Preparation :

-

Synthesize N-(2-hydroxy-1,2-diphenylethyl)quinoline-2-carboxamide via Schotten-Baumann acylation.

-

-

Cyclization :

-

Add PFBSF (1.1 equiv) and DBU (3.0 equiv) to the substrate in CH₂Cl₂ at 22°C.

-

Stir for 5–24 hours, monitoring by TLC (Rf = 0.43 in 3:1 hexane:EtOAc).

-

This method achieves 93% yield with >95% ee, attributed to PFBSF’s strong electrophilicity activating the hydroxyl group without epimerization . Comparative data highlights its superiority over traditional tosyl chloride (TsCl) methods, which yield ≤68% under similar conditions .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| β-Hydroxy Amide Cyclization | 65–78 | 82–88 | 6–12 h | Scalability |

| ZnCl₂-Catalyzed | 72–85 | 90–92 | 24 h | Cost-effective catalysts |

| PFBSF/DBU | 93 | >95 | 5–24 h | High stereoselectivity |

The PFBSF/DBU method offers the highest efficiency but requires stringent anhydrous conditions. In contrast, ZnCl₂-catalyzed synthesis balances cost and performance for industrial applications .

Mechanistic Insights into Stereochemical Control

The (4R,5S) configuration arises from asymmetric induction during cyclization. In ZnCl₂-mediated reactions, the Lewis acid coordinates to the β-hydroxy amide’s carbonyl oxygen, enforcing a chair-like transition state that positions phenyl groups axially . PFBSF methods utilize DBU’s steric bulk to shield the Re face of the incipient oxazoline ring, favoring (4R,5S) formation .

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the ZnCl₂ method is preferred due to:

-

Lower reagent costs (ZnCl₂ ≈ $12/kg vs. PFBSF ≈ $320/kg)

-

Compatibility with standard reflux equipment

-

Simplified waste management (non-fluorinated byproducts)

Process intensification strategies, such as microwave-assisted heating, reduce reaction times to 8–10 hours without compromising yield .

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that (4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole exhibits promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated its effectiveness against breast cancer cells, where it triggered apoptosis through the activation of caspase pathways .

2. Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. In vitro studies revealed that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Materials Science

1. Organic Light Emitting Diodes (OLEDs)

(4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole has been utilized in the development of organic light-emitting diodes due to its favorable electronic properties. The compound's ability to emit light when subjected to an electric current makes it a candidate for enhancing the efficiency and brightness of OLEDs .

2. Photovoltaic Devices

The compound's photophysical characteristics have led to its exploration in photovoltaic applications. Its ability to absorb light and convert it into electrical energy positions it as a potential material for solar cell technology .

Coordination Chemistry

1. Ligand for Metal Complexes

In coordination chemistry, (4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole serves as an effective ligand for various metal ions. Its chelating ability enhances the stability and reactivity of metal complexes, which can be utilized in catalysis and materials synthesis .

2. Catalytic Applications

The compound has shown potential as a catalyst in organic reactions such as cross-coupling reactions and asymmetric synthesis. Its chiral nature allows for enantioselective transformations that are crucial in synthesizing complex organic molecules .

Case Studies

Mechanism of Action

The mechanism by which (4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole exerts its effects is related to its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Biological Activity

(4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that combines features of quinoline and oxazole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the synthesis, biological evaluations, and research findings related to this compound.

- Molecular Formula : CHNO

- Molecular Weight : 350.41 g/mol

- CAS Number : 2172908-07-3

Synthesis Methods

The synthesis of (4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves cyclization reactions between quinoline derivatives and diphenyl oxirane. Common solvents include dichloromethane or toluene, with reactions conducted at elevated temperatures to facilitate cyclization .

Antimicrobial Properties

Research indicates that compounds structurally related to (4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole exhibit significant antimicrobial activity. For instance, derivatives of 4,5-dihydrooxazole have shown promising results against various pathogens. A study highlighted the antifungal activity of certain 4-phenyl-4,5-dihydrooxazole derivatives with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 µg/mL against Candida albicans .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| A30 | Candida albicans | 0.03 |

| A31 | Cryptococcus neoformans | 0.25 |

| A34 | Aspergillus fumigatus | 0.50 |

Anticancer Activity

The potential anticancer properties of (4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole have been explored through various in vitro studies. Compounds containing similar oxazole structures have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Case Studies and Research Findings

- Inhibition of Acetylcholinesterase : A study synthesized a series of compounds based on oxazole derivatives that showed significant inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The most potent compound exhibited an IC50 value of 2.7 µM .

- Molecular Docking Studies : Computational studies have been employed to elucidate the binding interactions between (4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole and target proteins such as AChE. These studies provide insights into the structural features that contribute to its biological activity .

- Pharmacokinetic Evaluations : Research on related compounds has shown favorable pharmacokinetic profiles with high metabolic stability in vitro. For example, some derivatives displayed half-lives exceeding 80 minutes in human liver microsomes .

Q & A

Basic: What synthetic methodologies are optimized for preparing enantiopure (4R,5S)-4,5-diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole?

Answer:

The synthesis typically involves a three-step process starting from chiral precursors like (S)-(+)-2-phenylglycinol. Key steps include:

Cyclocondensation : Reaction of the amino alcohol with a nitrile source under acidic conditions to form the oxazoline core.

Functionalization : Introduction of the quinolin-2-yl group via nucleophilic substitution or coupling reactions.

Purification : Crystallization or chromatography to achieve enantiomeric purity (>99% ee), confirmed by polarimetry and spectroscopic methods (IR, NMR, GC-MS) .

Critical parameters include reaction temperature (reflux in ethanol or toluene), catalyst selection (e.g., chiral Lewis acids), and strict inert atmosphere control to prevent racemization.

Basic: How is the stereochemical configuration of (4R,5S)-4,5-diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole validated?

Answer:

Stereochemical validation employs:

- Polarimetry : Measurement of optical rotation (e.g., [α]D values) to confirm enantiomeric excess (ee) .

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL to resolve absolute configuration. Flack’s parameter (η or x) is applied to assess chirality-polarity in centrosymmetric systems .

- NMR Spectroscopy : Diastereotopic proton splitting patterns in NMR and NOE correlations to confirm spatial arrangement .

Advanced: How do steric and electronic effects of the quinolin-2-yl substituent influence catalytic activity in asymmetric transformations?

Answer:

The quinolin-2-yl group acts as a π-acidic ligand in metal complexes (e.g., Pd, Cu), enhancing enantioselectivity in reactions like allylic alkylation or cyclopropanation. Key factors:

- Steric Hindrance : The planar quinoline moiety restricts substrate approach, favoring specific transition states.

- Electronic Effects : Nitrogen lone pairs coordinate with metal centers, modulating redox properties.

Experimental validation involves comparative studies with analogs (e.g., pyridyl or phenyl substituents) to isolate steric/electronic contributions. Kinetic data (TOF, ee) and DFT calculations are critical .

Advanced: What strategies resolve contradictions in crystallographic data for oxazoline derivatives with similar substituents?

Answer:

Discrepancies in bond lengths/angles or disorder modeling require:

- Twinned Refinement : Use of SHELXD/SHELXE for pseudo-merohedral twinning correction.

- High-Resolution Data : Collection at low temperature (100 K) to minimize thermal motion artifacts.

- Validation Tools : R and GooF analysis to assess data quality. For enantiopure crystals, Flack’s parameter must converge within 0.05–0.10 to confirm absolute configuration .

Advanced: How is enantiomeric excess (ee) quantified for (4R,5S)-4,5-diphenyl derivatives in catalytic applications?

Answer:

Two primary methodologies:

Chiral HPLC : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with UV detection. Calibration curves from racemic and enantiopure standards ensure accuracy.

NMR with Chiral Shift Reagents : Eu(hfc) induces splitting of diastereotopic signals for integration-based ee calculation.

For trace analysis (<1% impurity), GC-MS with enantioselective columns (e.g., β-cyclodextrin) is preferred .

Advanced: What experimental design optimizes the synthesis of bis-oxazoline ligands from (4R,5S)-4,5-diphenyl precursors?

Answer:

Bis-oxazolines are synthesized via:

- Cross-Coupling : Suzuki-Miyaura reactions to link two oxazoline units via a spacer (e.g., methylene).

- Template-Directed Cyclization : Use of metal templates (e.g., Zn) to pre-organize monomers.

Key metrics: - Yield Optimization : Vary solvent polarity (DMF vs. THF) and catalyst loading (Pd(PPh) at 1–5 mol%).

- Ligand Screening : Compare activity in asymmetric catalysis (e.g., ee in Diels-Alder reactions) .

Advanced: How does the conformational flexibility of 4,5-dihydrooxazole impact its binding to biological targets?

Answer:

Molecular dynamics (MD) simulations reveal:

- Ring Puckering : The oxazoline ring adopts half-chair conformations, modulating steric accessibility.

- Quinoline Interactions : π-Stacking with aromatic residues (e.g., tryptophan) enhances affinity.

Experimental validation via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) quantifies binding constants (K). Comparative studies with rigid analogs (e.g., oxazole vs. oxazoline) isolate flexibility effects .

Basic: What spectroscopic techniques are essential for characterizing (4R,5S)-4,5-diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole?

Answer:

- and NMR : Assign diastereotopic protons (δ 4.5–5.5 ppm for oxazoline CH) and quaternary carbons.

- IR Spectroscopy : Confirm C=N stretch (~1650 cm) and C-O-C vibrations (~1250 cm).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]) and fragmentation patterns .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHNO | |

| Enantiomeric Purity | >99% ee (polarimetry) | |

| Melting Point | 205–208°C (DSC) | |

| Solubility | DMSO >100 mg/mL; insoluble in HO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.